molecular formula C15H15NO2 B2675410 Ethyl 3-phenoxybenzenecarboximidate CAS No. 794509-81-2

Ethyl 3-phenoxybenzenecarboximidate

Cat. No.: B2675410
CAS No.: 794509-81-2
M. Wt: 241.29
InChI Key: POZFZFNCMNJAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-phenoxybenzenecarboximidate is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzenecarboximidate, where the ethyl group is attached to the nitrogen atom and a phenoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-phenoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 3-phenoxybenzoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the use of ethyl 3-phenoxybenzoate as a starting material. This compound is treated with sodium hydroxide in a mixture of water and dioxane, followed by acidification with hydrochloric acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenoxybenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 3-phenoxybenzenecarboximidate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: This compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Researchers explore its effects on biological systems to understand its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 3-phenoxybenzenecarboximidate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, modulating their activity. The imidate group may also participate in hydrogen bonding or other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenoxybenzoate: This compound is structurally similar but lacks the imidate group.

    Phenoxyacetic acid derivatives: These compounds share the phenoxy group but have different functional groups attached to the benzene ring.

Uniqueness

Ethyl 3-phenoxybenzenecarboximidate is unique due to the presence of both the phenoxy and imidate groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-phenoxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZFZFNCMNJAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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